5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine often involves multi-step reactions, starting from dicarbonyl compounds and proceeding through various intermediates, such as 3-benzoylamino-2H-pyran-2-ones and dimethylaminopropenoates. These pathways highlight the complexity and versatility of synthesizing such heterocyclic compounds (Strah, Svete, & Stanovnik, 1996).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions that stabilize their structures. For instance, compounds like 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine have been characterized by various spectroscopic techniques and crystallography, revealing complex intermolecular hydrogen bonding and π-π interactions that contribute to their stability and reactivity (Șahin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves transformations like ring-opening, cyclization, and nucleophilic substitutions. For example, rearrangements involving dimethylamino groups in related compounds can lead to the formation of novel pyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, showcasing the diverse chemical behavior of these molecules (Strah, Svete, & Stanovnik, 1996).
properties
IUPAC Name |
5-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-19(2)6-3-7-20-14-5-4-11(8-18-14)12-9-17-13(15)10-16-12/h4-5,8-10H,3,6-7H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQJKGQGZSYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)C2=CN=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{6-[3-(Dimethylamino)propoxy]pyridin-3-YL}pyrazin-2-amine |
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